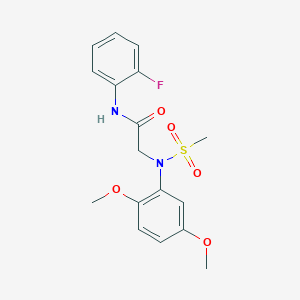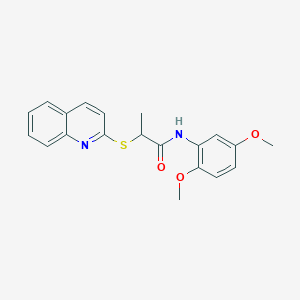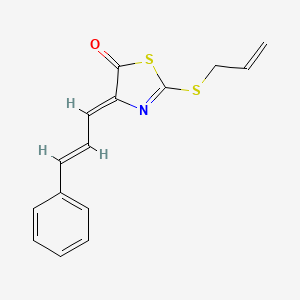![molecular formula C14H25N3 B5134306 N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is also commonly known as PACAP (pituitary adenylate cyclase-activating polypeptide) and is a neuropeptide that plays a crucial role in various physiological processes.
Mecanismo De Acción
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine acts by binding to specific receptors on the cell surface, known as PAC1 receptors. This binding activates a signaling pathway that leads to the activation of adenylate cyclase, which in turn leads to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to various downstream effects such as the activation of protein kinase A and the opening of ion channels.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, leading to an improvement in cognitive function. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have cardioprotective effects by reducing ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine has several advantages for laboratory experiments. It is a highly specific compound that can be used to target specific receptors and signaling pathways. It is also stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it has poor solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine. One area of interest is its potential use as a therapeutic agent for various neurological diseases. Another area of interest is its role in the regulation of circadian rhythms and sleep. Additionally, further research is needed to understand the full range of physiological effects of this compound and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine involves the reaction of cyclooctanone with 3-(1H-imidazol-1-yl)propylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine has been extensively studied for its potential applications in scientific research. It has been found to play a crucial role in various physiological processes such as neurotransmission, neuroprotection, and neuroregeneration. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-2-4-7-14(8-5-3-1)16-9-6-11-17-12-10-15-13-17/h10,12-14,16H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYTZXCQRTFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5134223.png)

![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B5134234.png)

![3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)
![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)
![methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134279.png)
![N-(5-isoquinolinylmethyl)-N-methyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5134281.png)

![N-[3-(benzoylamino)phenyl]-3-butoxybenzamide](/img/structure/B5134300.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5134309.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5134315.png)